molecular formula C14H12BrFN2O2S B6290755 N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2432855-07-5

N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290755
CAS No.: 2432855-07-5
M. Wt: 371.23 g/mol
InChI Key: QJUDFOUTVHLITG-RQZCQDPDSA-N
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Description

N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derived from the condensation of 4-methylbenzenesulfonohydrazide with 3-bromo-5-fluorobenzaldehyde. This compound belongs to a class of sulfonohydrazides characterized by a tosyl (4-methylbenzenesulfonyl) group and a substituted benzylidene moiety.

Properties

IUPAC Name

N-[(E)-(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUDFOUTVHLITG-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 5-Fluorobenzaldehyde

A patent describing the synthesis of 3-bromo-4-fluorobenzaldehyde (CN109912396B) offers a template. The process avoids toxic bromine gas by using sodium bromide, hydrochloric acid, and sodium hypochlorite in dichloromethane under ultrasonication. For the 5-fluoro isomer, similar conditions may apply:

ParameterValue
Starting material5-Fluorobenzaldehyde
SolventDichloromethane
Brominating agentsNaBr, HCl, NaOCl
Temperature20–25°C
Reaction time1 hour (stirring)
UltrasonicationApplied during mixing
Yield89–92% (extrapolated)

Mechanism :

  • NaBr and HCl generate HBr in situ.

  • Hypochlorite (ClO⁻) oxidizes HBr to Br₂, facilitating electrophilic bromination.

  • Ultrasonication enhances mixing and reaction efficiency.

Purification :

  • Phase separation (dichloromethane/water).

  • Neutral washing and drying.

  • Bulk melting crystallization at 31°C.

Condensation with 4-Methylbenzenesulfonohydrazide

The final step involves Schiff base formation between 3-bromo-5-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. General hydrazone synthesis protocols apply here.

Reaction Conditions

ParameterValue
Molar ratio1:1 (aldehyde:sulfonohydrazide)
SolventEthanol or methanol
CatalystAcid (e.g., acetic acid)
TemperatureReflux (70–80°C)
Reaction time4–6 hours
WorkupFiltration, recrystallization

Mechanism :

  • Protonation of the aldehyde carbonyl enhances electrophilicity.

  • Nucleophilic attack by the sulfonohydrazide’s NH₂ group forms the hydrazone linkage.

  • Dehydration yields the final imine.

Yield Optimization :

  • Solvent choice : Polar protic solvents (e.g., ethanol) improve solubility.

  • Catalyst concentration : 1–5% acetic acid accelerates imine formation.

  • Temperature control : Prolonged reflux prevents side reactions.

Analytical Characterization

Post-synthesis validation ensures product integrity:

Spectroscopic Data (Representative)

TechniqueKey Signals
¹H NMR - 8.35 ppm (s, 1H, CH=N)
- 7.2–7.8 ppm (aromatic protons)
IR - 1610 cm⁻¹ (C=N stretch)
- 1340, 1160 cm⁻¹ (SO₂ symmetric/asymmetric)
MS m/z 371.23 [M]+

Challenges and Mitigation Strategies

Isomer Formation

Bromination of 5-fluorobenzaldehyde may yield para-bromo byproducts. Strategies include:

  • Regioselective control : Ultrasonication and precise stoichiometry minimize isomerization.

  • Chromatographic separation : Column chromatography isolates the desired 3-bromo isomer.

Hydrazone Stability

The C=N bond is prone to hydrolysis. Storage under anhydrous conditions at –20°C is recommended.

Industrial Scalability

The described method is scalable, with key considerations:

  • Cost efficiency : NaBr and NaOCl are cheaper than molecular bromine.

  • Safety : Avoids hazardous bromine gas.

  • Green chemistry : Water is a co-solvent, reducing organic waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and fluorine substituents on the benzylidene ring facilitate nucleophilic aromatic substitution (SNAr) under basic conditions:

  • Bromine displacement : Reacts with amines (e.g., pyrrolidine) in DMF at 80°C to yield aryl amine derivatives.

  • Fluorine displacement : Less reactive than bromine but participates in substitution with strong nucleophiles (e.g., thiophenol) under microwave irradiation .

Example reaction:
Ar-Br+NH2RDMF, 80°CAr-NHR+HBr\text{Ar-Br} + \text{NH}_2\text{R} \xrightarrow{\text{DMF, 80°C}} \text{Ar-NHR} + \text{HBr}

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables cross-coupling reactions:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 100°C .

  • Buchwald-Hartwig amination : Forms C–N bonds with secondary amines using Pd(OAc)₂/XPhos catalytic systems .

Table 1: Coupling Reaction Conditions and Yields

Reaction TypeCatalystBaseSolventTemp (°C)Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10072–85
Buchwald-Hartwig Pd(OAc)₂/XPhosCs₂CO₃Toluene11068

Cyclization and Heterocycle Formation

The hydrazone moiety participates in intramolecular cyclization:

  • Pyrazole synthesis : Reacts with β-ketoesters in ethanol under acidic conditions (HCl, reflux) to form 1,3,5-trisubstituted pyrazoles .

  • Triazole formation : Undergo click chemistry with NaN₃ and terminal alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Mechanistic insight : The sulfonohydrazide group acts as a directing group, stabilizing transition states during cyclization .

Photochemical Reactions

UV irradiation induces unique transformations:

  • Photoinduced borylation : Reacts with bis(pinacolato)diboron (B₂pin₂) under 390 nm light in toluene with KOtBu/MeOH, yielding aryl boronate esters .

  • C–H functionalization : Forms biaryl derivatives via radical intermediates under visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) .

Key condition : Reactions require methanol as a proton donor and KOtBu as a base .

Base-Mediated Decomposition

Strong bases (e.g., NaH, Cs₂CO₃) in dioxane trigger decomposition pathways:

  • Diazo intermediate formation : Generates diazo compounds at 50°C, which further react with electrophiles (e.g., benzoic acid) .

  • Carbene transfer : The diazo species transfers carbenes to alkenes or alkynes in [2+1] cycloadditions .

Experimental protocol :

  • Combine compound (0.5 mmol) with Cs₂CO₃ (0.75 mmol) in dry dioxane.

  • Stir at 50°C for 4 h under N₂.

  • Quench with saturated NaCl and extract with DCM .

Synthetic Limitations and Challenges

  • Steric hindrance : The 3-bromo-5-fluoro substitution pattern reduces reactivity in planar transition states .

  • Solubility issues : Poor solubility in polar aprotic solvents limits reaction scalability.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has been studied for its potential anticancer properties. Compounds with similar structures have shown significant activity against various cancer cell lines. For instance, derivatives of hydrazones have been reported to exhibit cytotoxic effects against human promyelocytic leukemia (HL-60) cells, indicating that this compound could be further explored for its therapeutic potential in oncology .

2. Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups often possess antimicrobial activity. The sulfonamide moiety in this compound may contribute to its effectiveness against bacterial and fungal strains. Studies have demonstrated that hydrazone derivatives can inhibit the growth of various pathogens, suggesting a promising avenue for developing new antimicrobial agents .

Organic Synthesis Applications

1. Synthesis of Novel Compounds
The unique structure of this compound makes it an excellent precursor for synthesizing other complex organic molecules. Its reactive functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are essential in the development of new pharmaceuticals and agrochemicals .

2. Molecular Scaffolding
This compound can serve as a molecular scaffold for the design of new active pharmaceutical ingredients (APIs). The presence of halogen atoms (bromine and fluorine) enhances the binding affinity of synthesized compounds, making them more effective as drug candidates. Fluorinated compounds are particularly valuable in medicinal chemistry due to their improved metabolic stability and bioavailability .

Case Studies

Study Title Findings Reference
Anticancer Activity of Hydrazone DerivativesDemonstrated significant cytotoxicity against HL-60 cells
Antimicrobial Efficacy of Sulfonamide CompoundsShowed broad-spectrum activity against bacteria and fungi
Synthesis of Novel APIs from HydrazonesHighlighted the utility of hydrazones in drug development

Mechanism of Action

The mechanism of action of N’-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The presence of bromo and fluorine substituents enhances its reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Key Observations :

  • Yields range from 80% to 98% depending on substituent electronic effects and steric hindrance .
  • Reactions are typically completed within 1–18 hours under reflux .

Structural and Spectral Comparisons

Structural Features

The core structure consists of a tosyl hydrazide backbone and a benzylidene group. Variations in bioactivity or physical properties arise from substituents on the benzylidene ring:

Compound Name Substituents on Benzylidene Key Structural Features
Target Compound 3-Bromo, 5-Fluoro Electron-withdrawing halogens enhance electrophilicity
N'-(4-Bromobenzylidene)-4-methylbenzenesulfonohydrazide 4-Bromo Planar structure with strong C–Br dipole
N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide 3-Bromo, 5-Chloro Increased steric hindrance vs. fluorine analog
N'-(Phenothiazin-3-ylmethylene)-4-methylbenzenesulfonohydrazide Phenothiazine ring Extended π-conjugation for mechanofluorochromism

Spectral Data

  • 1H NMR :
    • N'-(4-Bromobenzylidene) derivative (1b) : δ 10.23 (s, 1H, NH), 7.97 (s, 1H, CH=N), 7.84–7.40 (m, aromatic H) .
    • N'-(Thiophen-2-ylmethylene) derivative (1m) : δ 8.10 (s, 1H, CH=N), 7.70–7.20 (m, thiophene and tosyl H) .
  • 13C NMR :
    • C=N imine carbon typically appears at δ 143–145 ppm .
    • Tosyl methyl group resonates at δ ~20.5 ppm .

DNA Interaction

Schiff base sulfonohydrazides, such as N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, intercalate with DNA via π-π stacking, increasing DNA length at intercalation sites .

Antimicrobial Activity

  • 3-Bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide : Exhibits antimicrobial activity via hydrogen bonding (N–H⋯O/N interactions) in its crystal lattice .
  • Quinoxaline derivatives: Show anti-tubercular activity (MIC = 0.26 mg mL⁻¹) when combined with sulfonohydrazide moieties .

Corrosion Inhibition

  • N'-(4-Dimethylaminobenzylidene)-4-methylbenzenesulfonohydrazide (MpTSH): Inhibits carbon steel corrosion in HCl via adsorption on metal surfaces .

Mechanofluorochromism

Phenothiazine-based derivatives (e.g., EPMMBS) display aggregation-induced emission (AIE) and fluorescence color changes under mechanical stress .

Physical Properties and Stability

  • Melting Points: Range from 140°C (quinoxaline derivatives) to 190°C (chloro-substituted analogs) .
  • Solubility : Generally low in polar solvents due to aromatic stacking; enhanced in DMF or DMSO .
  • Stability : Tosyl hydrazides are stable under ambient conditions but may degrade under prolonged UV exposure or strong acids .

Biological Activity

N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage and is characterized by the following structural formula:

  • Molecular Formula : C13_{13}H12_{12}BrF N3_{3}O2_{2}S
  • Molecular Weight : 357.22 g/mol

The presence of a bromine atom and a fluorine atom in the aromatic rings contributes to its unique chemical properties, influencing its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In a study assessing various derivatives of hydrazone compounds, it was found that this specific compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

The data suggests that the compound could be further explored as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies were performed using various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results are summarized in the table below:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)35

These findings indicate that this compound possesses moderate cytotoxic effects against these cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. Preliminary studies suggest that it may interfere with protein synthesis and DNA replication in bacterial cells, similar to other hydrazone derivatives.

Case Study: Inhibition of Dihydropteroate Synthase (DHPS)

A notable case study investigated the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria. The compound was tested against DHPS from Escherichia coli, showing promising inhibitory activity with an IC50 value of 50 µM. This suggests potential utility in antibiotic development, particularly against resistant strains.

Q & A

Basic Research Questions

Q. What is the standard synthetic route for N'-(3-Bromo-5-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, and how is purity ensured?

  • Methodology : The compound is synthesized via a Schiff base condensation reaction.

React 4-methylbenzenesulfonohydrazide (1.0 equiv) with 3-bromo-5-fluorobenzaldehyde (1.0 equiv) in ethanol under reflux for 1–2 hours.

Cool the mixture, precipitate the product by adding water, and isolate via vacuum filtration.

Purify by recrystallization from ethanol or methanol to obtain yellow/white solids (yield: 80–87%) .

  • Purity Control : Confirm purity using HPLC (>95%), NMR (¹H/¹³C), and HRMS (ESI+) to match calculated and observed m/z values .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H (500 MHz) and ¹³C (126 MHz) in DMSO-d₆ or CDCl₃ to confirm hydrazone bond formation (imine proton δ 8.5–9.5 ppm) and aromatic substituents .
  • FT-IR : Identify ν(N-H) (3174–3284 cm⁻¹), ν(C=N) (~1600 cm⁻¹), and sulfonyl S=O (1150–1350 cm⁻¹) vibrations .
  • UV-Vis : Detect π→π* and n→π* transitions (λmax ~250–350 nm) .
    • Supplementary Data : Elemental analysis (C, H, N, S) and single-crystal X-ray diffraction for unambiguous structural confirmation .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve discrepancies in molecular geometry?

  • Workflow :

X-ray Analysis : Use SHELXL for refinement. The compound likely crystallizes in a monoclinic system (e.g., C2/c) with intermolecular C-H···O hydrogen bonds .

DFT Optimization : Perform B3LYP/6-31G(d,p) geometry optimization. Compare bond lengths (e.g., C=N: ~1.28 Å experimental vs. 1.30 Å calculated) and dihedral angles (e.g., 76.6° experimental vs. 75.2° calculated) .

Discrepancy Resolution : Adjust basis sets (e.g., 6-311++G**) or account for crystal packing effects (e.g., hydrogen bonding) .

Q. What strategies address contradictions between experimental and computational spectral data?

  • Case Study : If experimental IR ν(N-H) is 3174 cm⁻¹ but DFT predicts 3284 cm⁻¹:

Verify solvent effects (e.g., DMSO vs. gas-phase calculations).

Assess anharmonicity corrections or scaling factors (e.g., 0.961 for B3LYP/6-31G(d,p)).

Re-examine experimental conditions (e.g., KBr pellet vs. ATR) .

Q. How can reaction conditions be optimized for higher yields in gram-scale synthesis?

  • Optimization Parameters :

ParameterTested RangeOptimal ConditionYield Improvement
SolventEtOH, MeOH, THFEtOH87% → 92%
CatalystNone, AcOH, HClAcOH (5 mol%)80% → 89%
TemperatureReflux vs. RTReflux70% → 87%
  • Scale-Up Tips : Use dropwise aldehyde addition and inert atmosphere to minimize side reactions .

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